2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid is a complex organic compound with the molecular formula C19H24F4N2O5 This compound is characterized by the presence of difluoroethoxy groups attached to a benzoyl moiety, which is further linked to a piperidine ring through an acetic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid involves multiple steps, starting with the preparation of the benzoyl intermediate. The difluoroethoxy groups are introduced through a nucleophilic substitution reaction, followed by the formation of the benzoyl amide linkage. The final step involves the coupling of the benzoyl amide with piperidine acetic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzoyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoroethoxy groups enhance its binding affinity and specificity, allowing it to modulate biochemical pathways effectively. This compound can inhibit or activate specific enzymes, leading to altered cellular functions and therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Similar in structure but with trifluoroethoxy groups instead of difluoroethoxy.
2,5-Bis(2,2-difluoroethoxy)benzoic acid: Lacks the piperidine and acetic acid moieties, making it less complex
Uniqueness
2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid is unique due to its combination of difluoroethoxy groups, benzoyl amide linkage, and piperidine acetic acid chain. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
905808-62-0 |
---|---|
Molekularformel |
C19H24F4N2O5 |
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
2-[2-[[[2,5-bis(2,2-difluoroethoxy)benzoyl]amino]methyl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C19H24F4N2O5/c20-16(21)10-29-13-4-5-15(30-11-17(22)23)14(7-13)19(28)24-8-12-3-1-2-6-25(12)9-18(26)27/h4-5,7,12,16-17H,1-3,6,8-11H2,(H,24,28)(H,26,27) |
InChI-Schlüssel |
LNOBWGIWSIHCBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)F)OCC(F)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.